molecular formula C20H9Cl2F6NO4 B3061103 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene CAS No. 50594-75-7

2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene

Cat. No.: B3061103
CAS No.: 50594-75-7
M. Wt: 512.2 g/mol
InChI Key: UNFBXLHCJMSGRQ-UHFFFAOYSA-N
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Description

2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two chloro and trifluoromethyl-substituted phenoxy groups attached to a nitrobenzene core, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene involves a multi-step process. One of the common synthetic routes includes the reaction of 2-chloro-4-trifluoromethylphenol with a suitable nitrobenzene derivative . The reaction typically involves the use of a solvent, an anhydrous base, and a catalyst. The mixture is stirred for 15-20 hours at a temperature of 80-90°C until the reaction is complete. The reaction mixture is then cooled, filtered, and subjected to vacuum distillation to recover the solvent. The final product is obtained by adding water and toluene, followed by extraction and purification steps .

Chemical Reactions Analysis

2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene undergoes various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . Common reagents used in these reactions include bases, acids, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of derivatives with different functional groups, while electrophilic aromatic substitution can introduce new substituents onto the aromatic ring .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules For instance, it can be used in the development of pharmaceuticals and agrochemicals. In the industry, it is utilized in the production of materials with specific properties, such as flame retardants and ultraviolet absorbers .

Mechanism of Action

The mechanism of action of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of specific pathways, leading to the desired biological effects .

Comparison with Similar Compounds

2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene can be compared with other similar compounds, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol and other m-aryloxy phenols . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of chloro and trifluoromethyl groups, which impart distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenoxy]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Cl2F6NO4/c21-13-7-10(19(23,24)25)1-5-16(13)32-12-3-4-15(29(30)31)18(9-12)33-17-6-2-11(8-14(17)22)20(26,27)28/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFBXLHCJMSGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Cl2F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514053
Record name 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50594-75-7
Record name 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 100 ml of dimethyl sulfoxide, there were dissolved 129 g. (0.60 mole) of 3,4-dichlorobenzotrifluoride and 27.5 g. (0.25 mole) of resorcin. Then, a solution of 34 g. (0.60 mole) of potassium hydroxide dissolved in 15 ml of water was added to the resultant solution and the mixture was heated with stirring at 150° to 160° C. for 50 hours. After the reaction mixture was left to cool, water was added thereto and the oily product precipitated was subjected to extraction with benzene. The extract was washed with a dilute aqueous sodium hydroxide and with water to remove unaltered resorcin, followed by drying over sodium sulfate and evaporation of benzene under reduced pressure, to give crude bis(2-chloro-4-trifluoromethylphenoxy)benzene. Subsequently, said crude bis(2-chloro-4-trifluoromethylphenoxy)benzene was added dropwise into a mixed acid comprising 60 ml of conc. nitric acid (d=1.38) and 60 ml of conc. sulfuric acid under stirring at 10° to 15° C. After completion of the dropwise addition, the mixture was further stirred at 20° to 27° C. for additional one hour to complete the reaction. Then, ice-water was added to the reaction mixture and the resultant precipitate of an oily product was extracted with benzene. The extract was washed with a dilute aqueous sodium hydroxide, and then with water, followed by drying over sodium sulfate and evaporation of benzene. Recrystallization of the residue from isopropyl alcohol gave 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene as pale yellow powders, melting at 111° to 113° C. (yield: 47%).
Name
bis(2-chloro-4-trifluoromethylphenoxy)benzene
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0 (± 1) mol
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reactant
Reaction Step One
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60 mL
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reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
60 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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